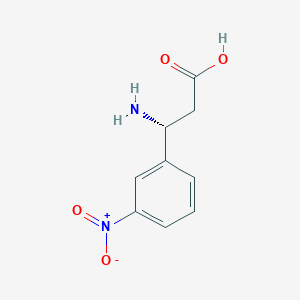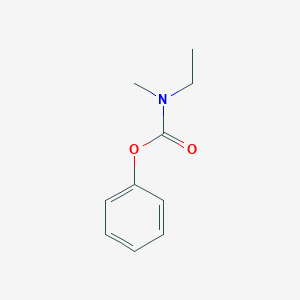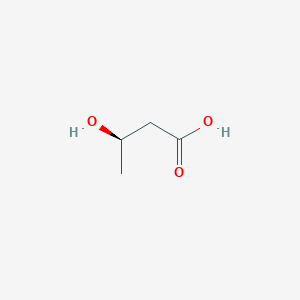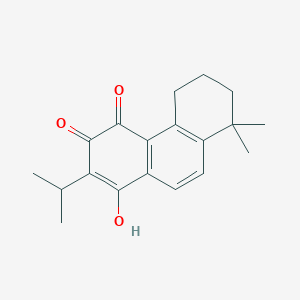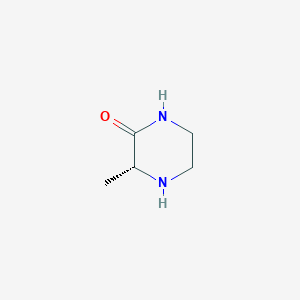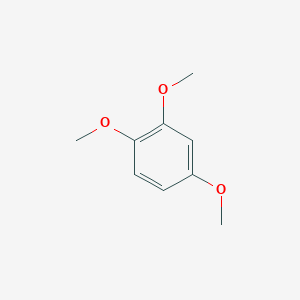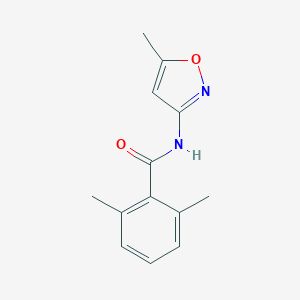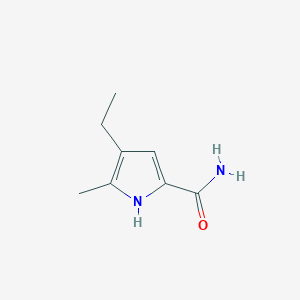
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide (EMPC) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPC belongs to the pyrrole class of compounds and is known for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been proposed that 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and cell survival. Inhibition of NF-κB by 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide leads to the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its relatively low toxicity. 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been found to have a high therapeutic index, meaning that it is effective at low doses with minimal side effects. Another advantage of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its stability in aqueous solutions, which makes it suitable for use in cell culture experiments. However, one limitation of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide. One area of interest is the development of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the study of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide in combination with other drugs for the treatment of various diseases. In addition, more research is needed to understand the long-term effects of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide and its potential for use in clinical trials.
Synthesemethoden
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is synthesized from 5-methyl-2-pyrrolidone and ethyl isocyanate in the presence of a base catalyst. The reaction takes place at a temperature of 80-100°C for 12-24 hours. The resulting product is then purified through recrystallization to obtain pure 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines. 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
125342-47-4 |
|---|---|
Produktname |
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-3-6-4-7(8(9)11)10-5(6)2/h4,10H,3H2,1-2H3,(H2,9,11) |
InChI-Schlüssel |
BJKQZXZKWSTRQC-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1)C(=O)N)C |
Kanonische SMILES |
CCC1=C(NC(=C1)C(=O)N)C |
Synonyme |
1H-Pyrrole-2-carboxamide,4-ethyl-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




